molecular formula C14H13NO B1392228 4-(3-Methylbenzoyl)-2-methylpyridine CAS No. 1187168-74-6

4-(3-Methylbenzoyl)-2-methylpyridine

Cat. No.: B1392228
CAS No.: 1187168-74-6
M. Wt: 211.26 g/mol
InChI Key: WXYZENKQTXRCKG-UHFFFAOYSA-N
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Description

4-(3-Methylbenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by a pyridine ring substituted with a 3-methylbenzoyl group at the fourth position and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbenzoyl)-2-methylpyridine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-methylpyridine with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the use of a palladium-catalyzed cross-coupling reaction between 2-methylpyridine and 3-methylbenzoyl bromide. This reaction is often performed in the presence of a base such as potassium carbonate and a ligand such as triphenylphosphine to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to optimized production rates and product purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of iron(III) bromide as a catalyst.

Major Products Formed

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 4-(3-Methylbenzyl)-2-methylpyridine.

    Substitution: Formation of 4-(3-Methylbenzoyl)-2-bromomethylpyridine.

Scientific Research Applications

4-(3-Methylbenzoyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-Methylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylbenzoyl)pyridine: Lacks the methyl group at the second position of the pyridine ring.

    2-Methyl-4-benzoylpyridine: Lacks the methyl group on the benzoyl moiety.

    4-Benzoyl-2-methylpyridine: Lacks the methyl group on the benzoyl moiety.

Uniqueness

4-(3-Methylbenzoyl)-2-methylpyridine is unique due to the presence of both a 3-methylbenzoyl group and a methyl group on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3-methylphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-6-7-15-11(2)9-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYZENKQTXRCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=NC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-74-6
Record name 2-methyl-4-(3-methylbenzoyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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